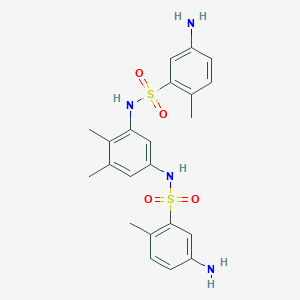![molecular formula C26H27N3O3 B4966512 N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide, also known as DPA-pentanamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of acylhydrazide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising therapeutic agent for conditions such as rheumatoid arthritis and viral infections. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide.
実験室実験の利点と制限
One of the major advantages of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide is its potential therapeutic applications in cancer therapy, inflammation, and viral infections. Additionally, the synthesis method for N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide. One area of research could focus on further understanding the mechanism of action of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide and its potential targets in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide. Another area of research could focus on developing more efficient and less toxic methods for synthesizing N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide. Finally, future research could investigate the potential use of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide in combination with other therapeutic agents for cancer therapy.
合成法
The synthesis of N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide involves the reaction of 4-aminobenzophenone with diphenylacetyl chloride to form 4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction is then followed by purification steps such as column chromatography to obtain the pure compound.
科学的研究の応用
N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide has been studied extensively in scientific research due to its potential therapeutic applications. One of the major areas of research has been in the field of cancer therapy. Studies have shown that N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamideide has been shown to possess anti-inflammatory and anti-viral properties, making it a promising therapeutic agent for conditions such as rheumatoid arthritis and viral infections.
特性
IUPAC Name |
N-[4-[[(2,2-diphenylacetyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-2-3-14-23(30)27-22-17-15-21(16-18-22)25(31)28-29-26(32)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,15-18,24H,2-3,14H2,1H3,(H,27,30)(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRLJQQEFNIASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(diphenylacetyl)hydrazinyl]carbonyl}phenyl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
